molecular formula C10H15N3O5 B2610465 N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1334376-24-7

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2610465
CAS No.: 1334376-24-7
M. Wt: 257.246
InChI Key: BONJBUOSFHQCJR-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide (CAS 1334376-24-7) is a synthetic oxalamide derivative with a molecular formula of C10H15N3O5 and a molecular weight of 257.24 g/mol . This chemical features a central oxalamide backbone functionalized with two distinct moieties: a 2-hydroxy-3-methoxy-2-methylpropyl group, which provides a polar, branched alkyl chain with hydroxyl and methoxy functional groups that influence solubility and hydrogen-bonding capacity, and an isoxazol-3-yl group, a privileged heterocyclic structure in medicinal chemistry known for its diverse biological activities . Isoxazole derivatives are a significant class of heterocyclic compounds demonstrating a broad spectrum of pharmacological activities, including immunosuppressive, anti-inflammatory, and anticancer properties, making them valuable scaffolds in drug discovery . Specific isoxazole-containing compounds have been shown to inhibit phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMCs) and suppress lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF α) production in human whole blood cell cultures, indicating potential immunomodulatory and anti-inflammatory research applications . The mechanism of action for such active compounds often involves the induction of pro-apoptotic pathways, characterized by increased expression of caspases and Fas in cellular models like Jurkat cells, suggesting that the immunosuppressive effects may be mediated through the promotion of apoptosis in immune cells . This compound is supplied for research use only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this material should refer to the available safety data sheets for proper handling and storage information.

Properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c1-10(16,6-17-2)5-11-8(14)9(15)12-7-3-4-18-13-7/h3-4,16H,5-6H2,1-2H3,(H,11,14)(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONJBUOSFHQCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=NOC=C1)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and possible applications based on available literature.

Chemical Structure and Properties

The compound features a unique molecular structure that integrates an isoxazole ring with an oxalamide functional group. Its molecular formula is C10H15N3O5C_{10}H_{15}N_{3}O_{5} with a molecular weight of approximately 257.246 g/mol. The presence of hydroxyl and methoxy groups on a branched alkyl chain enhances its potential biological activity.

PropertyValue
Molecular FormulaC10H15N3O5
Molecular Weight257.246 g/mol
PurityTypically 95%

Research Findings

Despite the lack of extensive empirical data specifically targeting this compound, preliminary observations suggest its potential in the context of neurological disorders. Isoxazole derivatives have shown promise in enhancing cognitive functions, indicating that this compound may warrant further pharmacological exploration to elucidate its therapeutic potential.

Synthesis

The synthesis of this compound involves several typical organic synthesis steps. The exact synthetic pathway has not been detailed in the literature, but it likely includes the formation of the isoxazole ring followed by attachment to the oxalamide structure through amide bond formation.

Case Studies and Comparative Analysis

While direct case studies on this specific compound are scarce, comparing it to other known isoxazole and oxalamide derivatives can provide context for its potential applications:

Compound NameBiological Activity
Isoxazole derivatives (general)Antibacterial, antifungal, cognitive enhancement
Oxalamides (general)Herbicidal, fungicidal

Future Directions

Given the structural uniqueness and preliminary indications of biological activity, further research is essential to:

  • Characterize Biological Activity : Conduct in vitro and in vivo studies to assess the compound's efficacy against various biological targets.
  • Mechanism Exploration : Investigate the binding affinities and mechanisms of action using techniques such as surface plasmon resonance or fluorescence spectroscopy.
  • Therapeutic Applications : Explore potential applications in treating neurological disorders or as antimicrobial agents.

Comparison with Similar Compounds

Structural Comparison

The table below compares the target compound with structurally related oxalamides and derivatives from the evidence:

Compound Name N1 Substituent N2 Substituent Key Features References
Target Compound 2-Hydroxy-3-methoxy-2-methylpropyl Isoxazol-3-yl Hydrophilic hydroxy/methoxy groups; heterocyclic isoxazole for bioactivity. -
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 4231) 2-Methoxy-4-methylbenzyl 2-(Pyridin-2-yl)ethyl Aromatic benzyl group; pyridine for potential metal coordination.
N1-(2,4-Dimethoxyphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) 2,4-Dimethoxyphenyl 2-(Pyridin-2-yl)ethyl Electron-rich aryl group; pyridine for metabolic stability.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl 3-Methylbenzoyl Benzamide backbone; N,O-bidentate directing group for catalysis.

Key Observations :

  • The target compound’s hydroxy-methoxypropyl group distinguishes it from aromatic N1-substituents (e.g., benzyl or dimethoxyphenyl in and ).

Q & A

Basic: What are the recommended synthesis routes and characterization techniques for this compound?

Methodological Answer:
Synthesis typically involves multi-step organic reactions. A plausible route includes:

Coupling of intermediates : Reacting 2-hydroxy-3-methoxy-2-methylpropylamine with isoxazol-3-ylamine using oxalyl chloride or DCC (N,N'-dicyclohexylcarbodiimide) as coupling agents under anhydrous conditions .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

Characterization :

  • NMR (¹H/¹³C) to confirm substituent connectivity and stereochemistry.
  • HPLC (≥95% purity validation) .
  • Mass Spectrometry (HRMS) for molecular weight confirmation.
  • IR Spectroscopy to identify amide (C=O, N-H) and hydroxyl stretches .

Basic: How do structural features (e.g., hydroxy-methoxy group, isoxazole) influence bioactivity?

Methodological Answer:

  • Hydroxy-Methoxy Group : Enhances hydrogen-bonding capacity (solubility and target binding) and metabolic stability compared to purely hydrophobic groups. Adjusting the methoxy/hydroxy ratio can modulate pharmacokinetics .
  • Isoxazole Ring : Acts as a bioisostere for carboxylic acids, improving membrane permeability. Its electron-deficient nature facilitates π-π stacking with aromatic residues in enzymes/receptors .
  • Oxalamide Core : Dual hydrogen-bond donor/acceptor sites enable supramolecular interactions, critical for protein binding (e.g., kinase inhibition) .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Antioxidant Activity : DPPH/ABTS radical scavenging assays (measure IC₅₀ values) .
  • Antiplatelet Effects : Turbidimetric assay using ADP/collagen-induced platelet aggregation in PRP (platelet-rich plasma) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) .

Advanced: What reaction mechanisms govern the formation of the oxalamide bond?

Methodological Answer:

  • Coupling Mechanism : Carbodiimide-mediated (e.g., DCC) activation forms an O-acylisourea intermediate, which reacts with the amine nucleophile. Competing side reactions (e.g., N-acylurea formation) are mitigated by low temperatures (0–5°C) and additives like HOBt (hydroxybenzotriazole) .
  • Kinetic Control : Reaction rates depend on amine nucleophilicity (pKa) and solvent polarity (e.g., DMF vs. THF). Monitoring via TLC ensures intermediate stability .

Advanced: How can synthetic yield and purity be optimized?

Methodological Answer:

  • Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) enhance coupling efficiency.
  • Temperature Control : Slow addition of reagents at 0°C minimizes side reactions.
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Purification : Reverse-phase HPLC (C18 column) with gradient elution (water/acetonitrile + 0.1% TFA) improves purity ≥98% .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, isoxazole with thiazole) .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with bioactivity .
  • Crystallography : Resolve ligand-target co-crystals (e.g., with COX-2 or EGFR) to identify critical binding motifs .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardize Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., aspirin for antiplatelet assays).
  • Dose-Response Validation : Perform triplicate experiments with statistical analysis (ANOVA, p<0.05).
  • Off-Target Screening : Use proteome microarrays to identify non-specific interactions .

Advanced: What computational tools predict target interactions?

Methodological Answer:

  • Docking Software : AutoDock Vina or Schrödinger Suite for binding pose prediction (PDB IDs: 1M17 for COX-2, 1XKK for EGFR) .
  • MD Simulations : GROMACS for stability analysis (100-ns trajectories) to assess ligand-protein complex dynamics .

Advanced: How to assess compound stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C; monitor degradation via HPLC at 0, 24, 48h .
  • Metabolic Stability : Use liver microsomes (human/rat) with NADPH; quantify parent compound depletion by LC-MS .

Advanced: What challenges arise during scale-up synthesis?

Methodological Answer:

  • Exotherm Management : Use jacketed reactors with precise temperature control during coupling steps.
  • Solvent Recovery : Implement distillation systems for DMF/THF reuse.
  • Byproduct Mitigation : Optimize stoichiometry (amine:oxalyl chloride = 1:1.05) to minimize unreacted intermediates .

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